4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide

Catalog No.
S6706231
CAS No.
1007818-04-3
M.F
C16H18ClNO4S
M. Wt
355.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sul...

CAS Number

1007818-04-3

Product Name

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide

IUPAC Name

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzenesulfonamide

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C16H18ClNO4S/c1-2-21-14-5-7-15(8-6-14)22-12-11-18-23(19,20)16-9-3-13(17)4-10-16/h3-10,18H,2,11-12H2,1H3

InChI Key

IJSZOBGSJXLXGE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide is an organic compound classified as a sulfonamide. It features a benzene ring substituted with a chloro group, an ethoxyphenoxy group, and a sulfonamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial agent, due to the presence of the sulfonamide functional group, which is known for its biological activity against various pathogens .

There is currently no scientific literature available on the mechanism of action of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide.

  • Skin and eye irritation
  • Respiratory tract irritation upon inhalation
  • Potential unknown toxicity

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
  • Electrophilic Aromatic Substitution: The benzene ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can facilitate these reactions.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are applicable for reduction processes.

Major Products

The reactions can yield various products, including:

  • Substitution Products: Resulting from nucleophilic attacks on the chloro group.
  • Oxidation Products: Formed from oxidation of the sulfonamide group.
  • Reduction Products: Generated from the reduction of the sulfonamide functionality.

Research indicates that 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide exhibits significant biological activity. It has been studied for its potential to inhibit specific enzymes and interact with proteins, which may alter their functions. This compound's mechanism of action often involves enzyme inhibition, where it binds to active sites of enzymes, preventing substrate interaction and subsequent catalytic activity. Such properties make it a candidate for further exploration in drug development and therapeutic applications .

The synthesis of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide typically involves a multi-step process:

  • Formation of the Ethoxyphenoxy Intermediate: This is achieved by reacting 4-ethoxyphenol with a halogenated ethyl compound under basic conditions to produce 2-(4-ethoxyphenoxy)ethyl halide.
  • Sulfonamide Formation: The intermediate is subsequently reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final sulfonamide product.

In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and efficient purification techniques to ensure high yield and purity.

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide has several applications:

  • Medicinal Chemistry: It serves as a precursor in synthesizing various pharmaceutical compounds.
  • Biological Studies: The compound is utilized in research related to enzyme inhibition and protein binding mechanisms.
  • Industrial

Studies have shown that 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide interacts with various biomolecules, affecting physiological processes such as perfusion pressure in cardiovascular systems. These interactions are essential for understanding its potential therapeutic effects and side effects when used in medicinal contexts .

Similar Compounds

Several compounds share structural similarities with 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide:

  • 4-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzene-1-sulfonamide
  • 4-chloro-N-[2-(4-ethoxyphenyl)ethyl]benzene-1-sulfonamide

Uniqueness

The uniqueness of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide lies in its specific ethoxyphenoxy substituent. This particular structure imparts distinct chemical properties and biological activities compared to other similar compounds that may possess different substituents. The presence of the ethoxy group enhances its solubility and potentially modifies its interaction profile with biological targets, making it a subject of interest in drug design and development .

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

355.0645069 g/mol

Monoisotopic Mass

355.0645069 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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